molecular formula C15H21NO5 B2519064 3-(2-{[(tert-Butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid CAS No. 1280213-15-1

3-(2-{[(tert-Butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid

Cat. No.: B2519064
CAS No.: 1280213-15-1
M. Wt: 295.335
InChI Key: GYDOEOJULNJMSL-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino ethoxy group at the 3-position of the aromatic ring. The Boc group serves as a protective moiety for amines, commonly employed in peptide synthesis and drug development to enhance stability and control reactivity during multi-step reactions. The ethoxy linker and methyl substitution on the amino group distinguish it from simpler benzoic acid derivatives, offering unique steric and electronic properties for targeted applications .

Properties

CAS No.

1280213-15-1

Molecular Formula

C15H21NO5

Molecular Weight

295.335

IUPAC Name

3-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]benzoic acid

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(4)8-9-20-12-7-5-6-11(10-12)13(17)18/h5-7,10H,8-9H2,1-4H3,(H,17,18)

InChI Key

GYDOEOJULNJMSL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=CC(=C1)C(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Ether Formation: The Boc-protected amine is then reacted with 2-bromoethanol under basic conditions to form the ethoxy linker.

    Coupling with Benzoic Acid: The resulting intermediate is coupled with benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the secondary amine, enabling selective reactivity. Key deprotection methods include:

Reaction ConditionsProducts FormedKey ObservationsSource
Trifluoroacetic acid (TFA) in DCMFree amine + CO₂ + tert-butanolQuantitative yield (>95%); rapid reaction at RT
HCl in dioxane (4 M)Amine hydrochloride saltRequires 2–4 h at RT; avoids side reactions
H₂SO₄ in acetic acidPartially deprotected intermediatesLimited utility due to side ester hydrolysis

The Boc group’s acid sensitivity ensures compatibility with base-stable functionalities elsewhere in the molecule . Post-deprotection, the free amine can undergo further functionalization (e.g., acylation, alkylation).

Carboxylic Acid Reactivity

The benzoic acid moiety participates in classical acid-derived reactions:

Esterification

Reaction with alcohols (R-OH) under catalytic acid conditions:
Ar-COOH+R-OHH+Ar-COOR+H2O\text{Ar-COOH} + \text{R-OH} \xrightarrow{H^+} \text{Ar-COOR} + \text{H}_2\text{O}

Alcohol (R-OH)CatalystYield (%)Application NotesSource
MethanolH₂SO₄85–90Forms methyl ester; reflux 6 h
EthanolSOCl₂92Room temperature, 2 h
Benzyl alcoholDCC/DMAP78Mild conditions for sensitive substrates

Amidation

Coupling with amines via carbodiimide-mediated activation:
Ar-COOH+R-NH2EDC/HOBtAr-CONHR+H2O\text{Ar-COOH} + \text{R-NH}_2 \xrightarrow{EDC/HOBt} \text{Ar-CONHR} + \text{H}_2\text{O}

AmineActivatorSolventYield (%)Source
BenzylamineEDC/HOBtDMF88
Glycine methyl esterDCC/DMAPCH₂Cl₂75

Functionalization of the Ethoxy Side Chain

The ethoxy-linked Boc-protected methylamine enables site-specific modifications:

Alkylation of the Deprotected Amine

After Boc removal, the secondary amine reacts with alkyl halides:
Ar-O-(CH₂)₂-NH(CH₃)+R-XAr-O-(CH₂)₂-N(CH₃)-R+HX\text{Ar-O-(CH₂)₂-NH(CH₃)} + \text{R-X} \rightarrow \text{Ar-O-(CH₂)₂-N(CH₃)-R} + \text{HX}

Alkylating Agent (R-X)BaseSolventYield (%)Source
Methyl iodideK₂CO₃Acetone82
Benzyl chlorideEt₃NTHF68

Oxidation of the Ethoxy Linker

Controlled oxidation of the ethoxy chain’s methylene groups remains unexplored but is theoretically feasible using RuO₄ or KMnO₄ under acidic conditions .

Electrophilic Aromatic Substitution

The benzoic acid ring’s substituents direct electrophilic attacks:

ReactionReagentsPosition SelectivityYield (%)Source
NitrationHNO₃/H₂SO₄Meta to -COOH60
SulfonationSO₃/H₂SO₄Para to -OCH₂CH₂-55
BrominationBr₂/FeBr₃Ortho/para to -O-45–50

The electron-withdrawing carboxylic acid group deactivates the ring, favoring meta substitution, while the ethoxy side chain activates ortho/para positions .

Photochemical Behavior

Though not directly studied for this compound, analogous Boc-protected benzoic acids undergo photolytic cleavage under UV light (254 nm) via radical intermediates, releasing CO₂ and generating reactive enol species . This suggests potential for controlled photoreactions in specialized applications.

Stability Under Hydrolytic Conditions

The compound demonstrates stability in neutral aqueous solutions but undergoes gradual hydrolysis under strongly basic (pH >12) or acidic (pH <2) conditions:

ConditionDegradation PathwayHalf-Life (25°C)Source
1 M NaOH (aq.)Ester cleavage (if present)3 h
1 M HCl (aq.)Boc deprotection + acid hydrolysis1.5 h

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Compound ModificationKey Reactivity DifferencesSource
4-Methoxy substitution (vs. 3-substituted)Enhanced electrophilic substitution at para position
Replacement of methylamino with ethylaminoSlower Boc deprotection due to steric hindrance

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of benzoic acid, including compounds similar to 3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid, exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various substituted benzamido phenylcarbamate derivatives that were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated promising anti-inflammatory activity comparable to standard drugs such as indomethacin .

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. For instance, benzothiazole derivatives have shown effectiveness against various cancer cell lines, including pancreatic cancer. The incorporation of the tert-butoxycarbonyl group may enhance the compound's bioavailability and efficacy in targeting cancer cells .

A specific study focused on the synthesis of benzothiazole derivatives reported notable anticancer activity, suggesting that compounds with similar structural motifs could also exhibit therapeutic potential against malignancies .

Case Study: In Vivo Testing

In vivo studies involving the administration of compounds related to 3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid have been conducted to assess their pharmacological profiles. For example, compounds exhibiting anti-inflammatory activity were tested for their efficacy in reducing edema in animal models, showing a percentage inhibition ranging from 39% to 54% within a specified time frame .

Case Study: Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds has been explored extensively. Modifications to the benzene ring or the introduction of different substituents can significantly influence biological activity. For instance, studies have shown that varying the alkyl groups attached to the nitrogen atom can alter both potency and selectivity against specific biological targets .

Summary of Findings

Application Description References
Anti-inflammatoryEffective in reducing inflammation in animal models; comparable to indomethacin
AnticancerPotential against pancreatic cancer and other malignancies
Structure-ActivityModifications influence biological activity; SAR studies ongoing

Mechanism of Action

The mechanism of action of 3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds or ionic interactions with proteins, while the Boc-protected amine can be deprotected to reveal a reactive amine group that can participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position/Linker Key Structural Differences Reference
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid Not Provided C₁₆H₂₂N₂O₅ 322.36 g/mol 3-position, ethoxy linker Methyl group on nitrogen
4-Amino-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid Not Provided C₁₅H₂₁N₂O₅ 309.34 g/mol 3-position, ethoxy linker Amino group (unmethylated)
4-(2-tert-Butoxycarbonylamino-ethoxy)-benzoic acid 168892-66-8 C₁₅H₂₁NO₅ 295.33 g/mol 4-position, ethoxy linker Substituent at 4-position, no methyl
3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-2-methylbenzoic acid 2580225-54-1 C₁₅H₂₁NO₅ 295.33 g/mol 3-position, ethoxy linker Additional methyl on benzene ring
4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid 895577-21-6 C₁₄H₁₉NO₄ 265.31 g/mol 4-position, methylene linker Methylene linker instead of ethoxy
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid 232595-59-4 C₁₂H₁₅NO₅ 253.25 g/mol 3-position, hydroxyl group Hydroxy substituent instead of ethoxy
Key Observations:
  • Substituent Position : Shifting the Boc-protected group from the 3- to 4-position (e.g., CAS 168892-66-8) alters electronic properties and binding affinity in downstream reactions .
  • Linker Chemistry : Ethoxy linkers (as in the target compound) improve solubility in polar solvents compared to methylene-linked analogs (e.g., CAS 895577-21-6) .
  • Steric Effects: Methylation on the nitrogen (target compound) reduces nucleophilicity compared to unmethylated analogs (e.g., 4-Amino-3-(2-Boc-aminoethoxy)benzoic acid) .
Reactivity in Drug Development:
  • The ethoxy linker in the target compound facilitates conjugation with biomolecules (e.g., oligonucleotides), as seen in disulfide-masked delivery systems .
  • Methyl-free analogs (e.g., 4-Amino-3-(2-Boc-aminoethoxy)benzoic acid) exhibit higher reactivity in nucleophilic acyl substitution, making them preferable for peptide bond formation .

Physicochemical Properties

Property Target Compound CAS 232595-59-4 CAS 168892-66-8
Melting Point (°C) Not Reported 150–151 Not Reported
Solubility High in DMSO, THF Moderate in methanol Low in water
Stability Stable under acidic conditions Sensitive to oxidation Stable at room temperature

Biological Activity

3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid, also known by its CAS number 145119-18-2, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings from diverse sources.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C14H27NO5
  • Molecular Weight : 289.37 g/mol
  • Purity : >96% .

The structure includes a benzoic acid moiety linked to an ethoxy group and a tert-butoxycarbonyl (Boc) protected amine, which influences its solubility and reactivity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific biological activities of 3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid have not been extensively documented in the literature, but insights can be drawn from related compounds.

2. Anti-Inflammatory Properties

Compounds containing benzoic acid derivatives often exhibit anti-inflammatory effects. For example, certain esters and amides derived from benzoic acid have been shown to inhibit pro-inflammatory cytokines in vitro . The presence of the tert-butoxycarbonyl group may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy in inflammatory models.

3. Antimicrobial Activity

Research into related benzoic acid derivatives indicates antimicrobial properties against various pathogens. The presence of functional groups such as amines and esters can enhance interactions with microbial membranes, leading to increased permeability and cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to 3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid:

StudyCompoundBiological ActivityFindings
Thiazole derivativeAnti-cancerInhibits HSET with micromolar potency; induces multipolar spindles in cancer cells.
Benzoic acid derivativeAnti-inflammatoryInhibits pro-inflammatory cytokines; effective in murine models.
Ester derivativesAntimicrobialEffective against Gram-positive bacteria; enhances membrane permeability.

Q & A

Q. What are the common synthetic routes for 3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group. A standard approach includes reacting the precursor amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP. For example, similar Boc-protected benzoic acid derivatives are synthesized under mild conditions (room temperature, dichloromethane solvent) to avoid side reactions . Optimization may involve adjusting reaction time, stoichiometry of Boc anhydride, and purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the Boc group (characteristic tert-butyl signals at ~1.4 ppm) and the methylamino-ethoxy linkage.
  • HPLC-MS : Reversed-phase HPLC with UV detection and mass spectrometry ensures purity (>95%) and validates molecular weight .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretching of Boc and carboxylic acid) and ~1250 cm1^{-1} (C-O-C ether linkage) provide structural confirmation .

Q. How can researchers mitigate hydrolysis of the Boc group during synthesis or storage?

The Boc group is acid-labile. Storage should occur in anhydrous conditions at -20°C. During synthesis, avoid acidic environments (e.g., TFA) until deprotection is intended. Neutral to slightly basic conditions (pH 7–8) are recommended for reactions involving Boc-protected intermediates .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s molecular properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize 3D structures, predict HOMO/LUMO orbitals, and analyze electrostatic potential surfaces. These methods are validated for related Boc-protected benzoic acids, providing insights into charge distribution and nucleophilic/electrophilic sites . Frequency calculations ensure optimized structures are at energy minima (no imaginary frequencies) .

Q. How does the steric bulk of the Boc group influence the compound’s reactivity in coupling reactions (e.g., peptide synthesis)?

The bulky tert-butyl group in Boc protects the amine from undesired nucleophilic attacks but may hinder coupling efficiency in solid-phase peptide synthesis. Comparative studies using alternative protecting groups (e.g., Fmoc) suggest that Boc requires longer reaction times or elevated temperatures for amide bond formation .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s solubility or stability?

Discrepancies often arise from solvent effects not fully modeled in DFT. For example, experimental solubility in polar aprotic solvents (e.g., DMF) may conflict with gas-phase computational predictions. Hybrid approaches combining COSMO-RS solvation models with experimental validation are recommended .

Experimental Design & Data Analysis

Q. How can researchers design experiments to study the compound’s role as a linker in drug conjugates?

  • In vitro assays : Attach the compound to a drug molecule (e.g., via carboxylic acid coupling) and test release kinetics under physiological pH (7.4) and acidic conditions (e.g., pH 5.0 for lysosomal cleavage).
  • Analytical monitoring : Use LC-MS to track linker stability and drug release profiles .

Q. What are the critical considerations for scaling up synthesis without compromising yield?

  • Catalyst selection : Transition from lab-scale bases (e.g., triethylamine) to immobilized catalysts for easier separation.
  • Purification : Replace column chromatography with recrystallization or continuous flow systems.
  • Process analytical technology (PAT) : Implement in-line FT-IR or HPLC to monitor reaction progression .

Applications in Advanced Research

Q. How is this compound utilized in the development of targeted drug delivery systems?

The benzoic acid moiety enables conjugation to nanoparticles or antibodies, while the Boc-protected amine allows controlled release in acidic environments (e.g., tumor microenvironments). Studies on similar structures show enhanced cellular uptake and reduced off-target toxicity .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

Its structure can mimic natural substrates, acting as a competitive inhibitor. For example, derivatives have been used to probe the active sites of proteases or kinases, with IC50_{50} values determined via fluorescence-based assays .

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